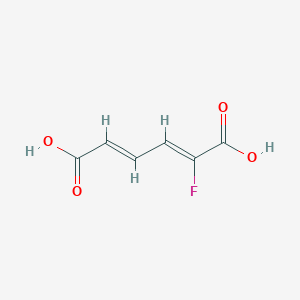

2-Fluoromuconic acid

Description

Significance of Organofluorine Compounds in Biogeochemical Cycles and Industrial Processes

Organofluorine compounds, while rare in nature, are increasingly prevalent due to their widespread use in industrial and pharmaceutical applications. numberanalytics.comwikipedia.orgworktribe.com The introduction of fluorine into organic molecules can dramatically alter their chemical and physical properties, leading to enhanced stability, lipophilicity, and biological activity. oup.comnumberanalytics.com This has led to their incorporation into a vast array of products, including pharmaceuticals, agrochemicals, and fluoropolymers. wikipedia.orgnumberanalytics.comscientificupdate.com Consequently, these synthetic compounds have become significant environmental contaminants, raising concerns about their persistence and potential impact on biogeochemical cycles. numberanalytics.comwikipedia.org The robust nature of the carbon-fluorine bond makes many of these compounds resistant to degradation. acs.orgmicrobe.com

Contextualizing 2-Fluoromuconic Acid as a Key Intermediate in Fluorinated Compound Metabolism

This compound plays a critical role as a metabolite in the breakdown of certain fluorinated aromatic compounds by microorganisms. ontosight.ainih.gov It is often formed during the biodegradation of substances like 2-fluorobenzoate (B1215865) and 2-fluorobiphenyl (B19388). oup.comsigmaaldrich.comnih.gov Its appearance in metabolic pathways signifies the action of specific enzymes that can cleave the aromatic ring of fluorinated precursors. oup.comoup.com However, in some microbial strains, this compound can accumulate as a "dead-end" metabolite, indicating the organism's inability to further process the molecule, which can halt the complete mineralization of the original pollutant. oup.com

Overview of Research Directions in this compound Studies

Current research on this compound is multifaceted. A primary focus is on elucidating the enzymatic pathways involved in its formation and subsequent degradation. nih.govresearchgate.net This includes identifying and characterizing the specific dioxygenases and isomerases that act on fluorinated substrates. oup.comoup.com Furthermore, there is significant interest in the environmental fate of this compound and its role in the bioremediation of sites contaminated with organofluorine pollutants. acs.orgtaylorfrancis.com Biotechnological applications are also being explored, where the enzymes involved in its metabolism could be harnessed for the synthesis of novel fluorinated compounds or for more efficient waste treatment processes. ontosight.ainih.gov Advanced analytical techniques, particularly fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy, are pivotal in these studies for tracking the transformation of fluorinated compounds. nih.govoup.comoup.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

10318-01-1 |

|---|---|

Molecular Formula |

C6H5FO4 |

Molecular Weight |

160.1 g/mol |

IUPAC Name |

(2Z,4E)-2-fluorohexa-2,4-dienedioic acid |

InChI |

InChI=1S/C6H5FO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/b3-1+,4-2- |

InChI Key |

PTYIDKBTGREHJW-TZFCGSKZSA-N |

SMILES |

C(=CC(=O)O)C=C(C(=O)O)F |

Isomeric SMILES |

C(=C/C(=O)O)\C=C(\C(=O)O)/F |

Canonical SMILES |

C(=CC(=O)O)C=C(C(=O)O)F |

Pictograms |

Corrosive; Irritant |

Synonyms |

2-fluoromuconic acid |

Origin of Product |

United States |

Microbial Metabolism and Biodegradation Pathways of 2 Fluoromuconic Acid

Formation of 2-Fluoromuconic Acid from Fluorobenzoate Derivatives

The catabolism of fluorinated benzoic acids by various microorganisms can lead to the production of this compound. The specific pathways and the resulting accumulation of this compound depend on the position of the fluorine substituent on the aromatic ring.

Pathways from 2-Fluorobenzoic Acid Catabolism

The microbial degradation of 2-fluorobenzoic acid can proceed via a pathway that results in the formation of this compound. This transformation has been observed in Pseudomonas species. epa.gov The catabolic sequence involves an initial dioxygenation of 2-fluorobenzoate (B1215865). This hydroxylation can occur at the C-1 and C-6 positions, leading to the formation of 3-fluorocatechol (B141901). oup.comoup.com

This 3-fluorocatechol then undergoes ortho-cleavage of the aromatic ring, a reaction catalyzed by catechol-1,2-dioxygenase. This enzymatic step opens the ring between the two hydroxyl groups to yield this compound. oup.com In some bacterial strains, such as Pseudomonas pseudoalcaligenes KF707, this compound is a dead-end metabolite, meaning it is not further metabolized and accumulates in the culture medium. oup.comoup.com Dioxygenation at the C-1 and C-2 positions can also occur, which leads to the spontaneous elimination of fluoride (B91410) and the formation of catechol, representing a productive degradation pathway. oup.com

Table 1: Key Enzymes in 2-Fluorobenzoic Acid Catabolism to this compound

| Step | Substrate | Enzyme | Product |

| 1 | 2-Fluorobenzoic Acid | Benzoate-1,2-dioxygenase (regio-selective hydroxylation at C-1 and C-6) | 3-Fluorocatechol |

| 2 | 3-Fluorocatechol | Catechol-1,2-dioxygenase | This compound |

Pathways from 3-Fluorobenzoic Acid Catabolism

The degradation of 3-fluorobenzoic acid can also lead to the formation of this compound. This pathway has been elucidated in strains like Sphingomonas sp. HB-1. oup.comnih.gov The initial step is the dioxygenation of 3-fluorobenzoate (B1230327), which can yield 3-fluorocatechol. oup.comnih.gov

Following its formation, 3-fluorocatechol is a substrate for intradiol (ortho) ring cleavage, catalyzed by catechol 1,2-dioxygenase. This reaction results in the formation of this compound. oup.comnih.gov The ability of a microorganism to grow on 3-fluorobenzoate is often dependent on the regioselectivity of the initial dioxygenase attack. oup.com In Rhodococcus opacus 1cp, it has been shown that the organism can readily convert 3-fluorocatechol to 2-fluoromuconate, which can then be further transformed to 5-fluoromuconolactone (B1260900). researchgate.net However, in some organisms, this compound may accumulate.

Table 2: Identified Metabolites in the Catabolism of 3-Fluorobenzoate by Sphingomonas sp. HB-1

| Substrate | Identified Metabolites |

| 3-Fluorobenzoic Acid | 3-Fluorocatechol, this compound, 3-Fluoro-1,2-dihydro-1,2-dihydroxybenzoate, 5-Fluoro-1,2-dihydro-1,2-dihydroxybenzoate, Fluoride ion |

Pathways from 4-Fluorobenzoic Acid Catabolism

While several microorganisms are capable of degrading 4-fluorobenzoate (B1226621), the formation of this compound as a direct metabolite from its catabolism is not a documented pathway in the scientific literature. nih.gov The degradation of 4-fluorobenzoate typically proceeds through the formation of 4-fluorocatechol (B1207897). nih.gov Subsequent metabolism of 4-fluorocatechol generally leads to other intermediates and does not involve the formation of this compound. For instance, in some bacteria, the pathway proceeds via fluorinated muconolactones after ring cleavage. nih.gov Therefore, a direct metabolic link between 4-fluorobenzoic acid and this compound has not been established.

Production of this compound from Fluorobiphenyl Degradation

The microbial degradation of fluorinated biphenyls can also be a source of this compound. This often occurs when the bacterium preferentially metabolizes the non-fluorinated ring, leading to a fluorinated benzoic acid intermediate.

2-Fluorobiphenyl (B19388) Degradation Pathways

The biphenyl-degrading bacterium Pseudomonas pseudoalcaligenes KF707 has been shown to utilize 2-fluorobiphenyl as a carbon and energy source. oup.comnih.gov The degradation follows the classical biphenyl (B1667301) (bph) pathway, where the initial attack by a biphenyl dioxygenase (BphA) occurs on the non-fluorinated ring. oup.comresearchgate.net This leads to the formation of 2-fluorobenzoate as a key intermediate. oup.comoup.com

This 2-fluorobenzoate is then further metabolized as described in section 2.1.1. The key step leading to this compound is the ortho-cleavage of a catechol intermediate by catechol-1,2-dioxygenase. oup.comoup.com In P. pseudoalcaligenes KF707, this compound is a prominent metabolite observed in cultures grown on 2-fluorobiphenyl. oup.comoup.com

Metabolic Branch Points Leading to this compound Accumulation

The accumulation of this compound during the degradation of 2-fluorobiphenyl by P. pseudoalcaligenes KF707 is a result of a metabolic branch point and the substrate specificity of the downstream enzymes. While the organism can degrade the non-fluorinated ring of 2-fluorobiphenyl for energy, its enzymes for benzoate (B1203000) catabolism have a limited ability to process the resulting 2-fluorobenzoate intermediate. oup.comoup.com

The crucial branch point occurs at the stage of 2-fluorobenzoate dioxygenation. One pathway leads to defluorination and complete mineralization, while the other leads to the formation of 3-fluorocatechol and subsequently this compound. oup.com The accumulation of this compound suggests that it is a "dead-end" metabolite in this strain, as the subsequent enzymes in the pathway are unable to efficiently process it. oup.comoup.com This is supported by the observation that P. pseudoalcaligenes KF707 cannot use 2-fluorobenzoate as a sole growth substrate, indicating an incomplete catabolic pathway for this fluorinated intermediate. oup.comoup.com The activity of catechol-1,2-dioxygenase was detected only in cells grown on 2-fluorobiphenyl, which accounts for the appearance of this compound in these cultures. oup.com

Microbial Strains Involved in this compound Biotransformation

The biotransformation of fluorinated organic compounds is a significant area of research, and several microbial strains have been identified for their ability to metabolize these compounds, often leading to the formation of this compound.

Pseudomonas Species in this compound Formation

Various species of the genus Pseudomonas are well-documented for their role in the degradation of halogenated aromatic compounds. In the context of this compound, Pseudomonas sp. B13 has been a key organism of study. When grown on 3-chlorobenzoate, this strain can co-metabolize 2-fluorobenzoate and 3-fluorobenzoate. asm.org The metabolism of both these substrates leads to the formation and accumulation of this compound. asm.org In the case of 2-fluorobenzoate, the initial dioxygenation can either lead to the elimination of the fluoride ion or the formation of 3-fluorocatechol, which is then cleaved to this compound. ucd.ieoup.com Similarly, the metabolism of 3-fluorobenzoate by Pseudomonas sp. B13 also yields this compound. asm.org

Another notable species is Pseudomonas pseudoalcaligenes KF707, a bacterium known for degrading biphenyl and chlorobiphenyls. This strain can utilize 2-fluorobiphenyl as a sole carbon and energy source, a process that results in the accumulation of 2-fluorobenzoate and subsequently this compound. oup.comresearchgate.net The formation of this compound in this strain is attributed to the activity of catechol-1,2-dioxygenase on the intermediate 3-fluorocatechol. oup.com

Research has also been conducted on Pseudomonas sp. strain 2CBS, which can metabolize various 2-halobenzoates, including 2-fluorobenzoate, to catechol, with the concurrent loss of the halide and decarboxylation. researchgate.net Earlier studies on a Pseudomonas species capable of using 2-fluorobenzoic acid as a sole carbon source also identified 3-fluorocatechol and this compound as metabolites. researchgate.netacs.org

The following table summarizes the involvement of Pseudomonas species in the formation of this compound.

| Microbial Strain | Substrate(s) | Key Metabolites | Reference(s) |

| Pseudomonas sp. B13 | 2-Fluorobenzoate, 3-Fluorobenzoate | This compound, 6-Fluoro-3,5-cyclohexadiene-1,2-diol-1-carboxylic acid | asm.org |

| Pseudomonas pseudoalcaligenes KF707 | 2-Fluorobiphenyl | 2-Fluorobenzoate, this compound | oup.comresearchgate.net |

| Pseudomonas sp. | 2-Fluorobenzoic acid | 3-Fluorocatechol, this compound | researchgate.netacs.org |

| Pseudomonas cepacia 2CBS | 2-Halobenzoates (including 2-fluorobenzoate) | Catechol | researchgate.net |

Sphingomonas Species and Fluorobenzoate Metabolism

A strain of Sphingomonas, designated as HB-1, has been isolated for its ability to utilize 3-fluorobenzoate as its sole source of carbon and energy. doi.orgnih.gov The metabolism of 3-fluorobenzoate by Sphingomonas sp. HB-1 involves a dioxygenation step, leading to the formation of several fluorinated compounds, including 3-fluorocatechol and this compound. doi.orgnih.gov The presence of this compound in the culture supernatant suggests the activity of a catechol 1,2-dioxygenase that can act on 3-fluorocatechol. doi.org This strain is also capable of growing on 2-fluorobenzoate and 4-fluorobenzoate. When grown on 2-fluorobenzoate, this compound also accumulates in the culture. doi.org

The metabolic pathway in Sphingomonas sp. HB-1 for 3-fluorobenzoate degradation is outlined in the table below.

| Substrate | Key Intermediates and Products | Reference(s) |

| 3-Fluorobenzoate | 3-Fluorocatechol, this compound, 3- and 5-Fluoro-1,2-dihydro-1,2-dihydroxybenzoates, Fluoride ion | doi.orgnih.gov |

| 2-Fluorobenzoate | This compound, Fluoride ion | doi.org |

Rhodococcus opacus and Related Microorganisms

The bacterium Rhodococcus opacus 1cp has demonstrated the ability to further metabolize this compound. Purified enzymes from this strain, specifically chloromuconate cycloisomerase (ClcB2), can convert 2-Fluoromuconate to 5-fluoromuconolactone. nih.gov This is a significant finding as it represents a step beyond the accumulation of this compound observed in many other bacteria. The resulting 5-fluoromuconolactone can then be dehalogenated to cis-dienelactone (B1242186) by another enzyme from the same organism, chloromuconolactone dehalogenase (ClcF). nih.gov This suggests a potential pathway for the complete degradation of certain fluorinated aromatic compounds. Other Rhodococcus species have also been studied for their ability to degrade fluorophenols, which can lead to the formation of fluorinated muconic acids. researchgate.net

The enzymatic conversion of this compound by Rhodococcus opacus 1cp is detailed in the table below.

| Enzyme | Substrate | Product(s) | Reference(s) |

| Chloromuconate cycloisomerase (ClcB2) | 2-Fluoromuconate | 5-Fluoromuconolactone | nih.gov |

| Chloromuconolactone dehalogenase (ClcF) | 5-Fluoromuconolactone | cis-Dienelactone | nih.gov |

Diaphorobacter Species and Halonitrobenzene Degradation Intermediates

Diaphorobacter sp. strain JS3051, which is capable of degrading 3-chloronitrobenzene and 3-bromonitrobenzene, was found to be unable to grow on 3-fluoronitrobenzene. nih.gov Biochemical analyses suggest that while the initial dioxygenase can act on 3-fluoronitrobenzene to a small extent, producing 3-fluorocatechol, the subsequent metabolic steps are inefficient. nih.gov The 3-fluorocatechol formed is likely converted to this compound, which then accumulates as a dead-end product, contributing to the inability of the strain to utilize 3-fluoronitrobenzene for growth. nih.gov

Characteristics of this compound as a Metabolic Intermediate

Identification as a "Dead-End" Metabolite in Specific Pathways

A recurring observation in the microbial metabolism of various fluorinated aromatic compounds is the accumulation of this compound. This has led to its characterization as a "dead-end" metabolite in several biodegradation pathways. asm.orgucd.ieoup.comoup.com This accumulation occurs because the enzymes responsible for the further breakdown of muconic acid in conventional aromatic degradation pathways are often inhibited or unable to process the fluorinated analogue effectively.

For instance, in Pseudomonas sp. B13, this compound produced from the co-metabolism of 2- and 3-fluorobenzoate is not further degraded by whole cells or crude extracts. asm.org Similarly, in Pseudomonas pseudoalcaligenes KF707, the degradation of 2-fluorobiphenyl leads to the formation of this compound, which is considered a dead-end product. oup.comoup.com The inability of this strain to use 2-fluorobenzoate as a growth substrate further supports the idea that the pathway is truncated after the formation of this compound. researchgate.net In the case of Diaphorobacter sp. strain JS3051, the formation of this compound from 3-fluoronitrobenzene is also considered a dead-end metabolic route. nih.gov

The accumulation of this compound highlights a critical bottleneck in the biodegradation of certain fluorinated aromatic compounds. The fluorine substituent at the C-2 position appears to hinder the action of downstream enzymes, such as muconate cycloisomerase, preventing the completion of the degradation cycle.

Regioselectivity of Initial Dioxygenation Reactions Leading to this compound

The formation of this compound during the microbial degradation of fluorinated aromatic compounds is critically dependent on the regioselectivity of the initial dioxygenase enzymes. These enzymes introduce two hydroxyl groups onto the aromatic ring, and the specific positions of this attack determine the subsequent metabolic fate of the compound, including whether this compound is produced. The ability of a microorganism to effectively mineralize a fluorinated substrate often hinges on favoring a dioxygenation strategy that avoids the formation of toxic intermediates or metabolic dead-ends. oup.com

The degradation of 3-fluorobenzoate is a key example where regioselectivity dictates the metabolic outcome. In organisms like Sphingomonas sp. HB-1, the initial dioxygenation of 3-fluorobenzoate can occur at two different positions. oup.comnih.gov Attack at the 1,2-position leads to the formation of 3-fluorocatechol. oup.comnih.gov This intermediate can then undergo ortho-cleavage by catechol 1,2-dioxygenase to yield this compound. oup.comoup.com However, 3-fluorocatechol can be a toxic intermediate for some bacteria, such as Pseudomonas sp. B13, where it accumulates and inhibits growth. oup.comoup.com

Alternatively, dioxygenation at the 1,6-position yields 4-fluorocatechol. oup.com This is often the predominant and more productive pathway, as 4-fluorocatechol is readily metabolized further, leading to the elimination of the fluoride ion and channeling of the carbon skeleton into central metabolism. oup.com Therefore, the critical factor determining whether an organism can utilize 3-fluorobenzoate as a sole carbon source is the regioselectivity of its benzoate dioxygenase, with a preference for 1,6-dioxygenation being advantageous for complete degradation. oup.comoup.com

In the case of 2-fluorobenzoate degradation, as seen in Pseudomonas pseudoalcaligenes KF707 during the metabolism of 2-fluorobiphenyl, the initial dioxygenation of the resulting 2-fluorobenzoate intermediate also shows a lack of strict regioselectivity. oup.comoup.com

Hydroxylation at the C-1 and C-6 positions produces 3-fluorocatechol, which is subsequently cleaved by catechol 1,2-dioxygenase to form this compound. In some organisms, this can be a terminal or "dead-end" metabolite. oup.comoup.com

Hydroxylation at the C-1 and C-2 positions results in an unstable intermediate that spontaneously eliminates the fluoride ion to form catechol, a readily degradable, non-fluorinated intermediate. oup.comoup.com

The formation of this compound can also arise from the direct enzymatic cleavage of 3-fluorocatechol. In Rhodococcus opacus 1cp, the enzyme chlorocatechol 1,2-dioxygenase (ClcA2) readily converts 3-fluorocatechol to 2-fluoromuconate. nih.govresearchgate.net This demonstrates that even if 3-fluorocatechol is formed, its fate depends on the specificity of the downstream ring-cleavage enzymes. However, in other organisms like Diaphorobacter sp. strain JS3051, this compound (produced from 3-fluorocatechol) was found to be a poor substrate for the subsequent enzyme in the pathway, chloromuconate cycloisomerase (DccB), indicating it would be a dead-end product in this strain. sjtu.edu.cnasm.orgasm.org

The following table summarizes the regioselectivity of dioxygenase reactions leading to the formation of this compound from different substrates.

Table 1. Regioselectivity of Dioxygenation Reactions in the Formation of this compound

| Substrate | Microorganism | Enzyme | Position of Attack | Intermediate | Product/Metabolic Fate |

|---|---|---|---|---|---|

| 3-Fluorobenzoate | Sphingomonas sp. HB-1 | Benzoate Dioxygenase | 1,2-dioxygenation | 3-Fluorocatechol | Cleavage to this compound oup.comnih.gov |

| 3-Fluorobenzoate | Sphingomonas sp. HB-1 | Benzoate Dioxygenase | 1,6-dioxygenation | 4-Fluorocatechol | Further metabolism with fluoride release oup.com |

| 2-Fluorobenzoate | Pseudomonas pseudoalcaligenes KF707 | Benzoate Dioxygenase | 1,6-dioxygenation | 3-Fluorocatechol | Cleavage to this compound (dead-end metabolite) oup.comoup.com |

| 2-Fluorobenzoate | Pseudomonas pseudoalcaligenes KF707 | Benzoate Dioxygenase | 1,2-dioxygenation | Unstable gem-fluoro-hydroxy | Spontaneous fluoride elimination to form Catechol oup.comoup.com |

| 3-Fluorocatechol | Rhodococcus opacus 1cp | Chlorocatechol 1,2-dioxygenase (ClcA2) | Ring Cleavage | N/A | Conversion to 2-Fluoromuconate nih.govresearchgate.net |

Table 2. List of Chemical Compounds

| Compound Name |

|---|

| 2-Fluorobenzoate |

| 2-Fluorobiphenyl |

| This compound |

| 3-Fluorobenzoate |

| 3-Fluorocatechol |

| 4-Fluorocatechol |

| Adipic acid |

| Benzoate |

| Catechol |

| Chloromuconate |

| cis-Dienelactone |

| Fluoride |

| Muconic acid |

| Nylon-6,6 |

| Polyethylene (B3416737) terephthalate (B1205515) |

| Polyurethane |

Enzymology and Biocatalysis of 2 Fluoromuconic Acid Transformations

Enzymes Catalyzing the Formation of 2-Fluoromuconic Acid

The biosynthesis of this compound is primarily achieved through the ortho-cleavage pathway of fluorinated aromatic precursors. This process is catalyzed by specific dioxygenase enzymes that exhibit activity towards fluorinated substrates.

The principal enzyme responsible for the formation of this compound is catechol 1,2-dioxygenase (EC 1.13.11.1), an intradiol-cleaving dioxygenase. nih.govgenome.jpgenome.jp This enzyme catalyzes the oxidative cleavage of the aromatic ring of 3-fluorocatechol (B141901) between the two hydroxyl groups, yielding 2-fluoro-cis,cis-muconate (B1243259) (this compound). genome.jp

This transformation has been identified in various bacterial strains. For instance, in Sphingomonas sp. HB-1, the catabolism of 3-fluorobenzoate (B1230327) proceeds through 3-fluorocatechol, which is then cleaved to form this compound. oup.comoup.com Similarly, Rhodococcus opacus 1cp readily converts 3-fluorocatechol to 2-fluoromuconate using its chlorocatechol 1,2-dioxygenase (ClcA2). researchgate.netnih.gov The presence of this compound has also been detected in cultures of Pseudomonas pseudoalcaligenes KF707 grown on 2-fluorobiphenyl (B19388), indicating the activity of a catechol 1,2-dioxygenase on the 3-fluorocatechol intermediate. oup.com

While effective in some organisms, 3-fluorocatechol can be problematic in others. It is known to be a poor substrate for some catechol 1,2-dioxygenases and can act as an inhibitor, leading to metabolic dead-ends and cellular toxicity. oup.comasm.org For example, the catechol 1,2-dioxygenase activity in Rhizobiales strain F11 is significantly reduced in the presence of 3-fluorocatechol. asm.org The efficiency of this conversion is highly dependent on the specific enzyme's substrate tolerance. In Diaphorobacter sp. strain JS3051, the chlorocatechol 1,2-dioxygenase DccA shows much lower catalytic efficiency for fluorocatechol analogues compared to their chlorinated and brominated counterparts. sjtu.edu.cnasm.org

Table 1: Selected Research Findings on Catechol 1,2-Dioxygenase Activity with 3-Fluorocatechol

| Microorganism/Enzyme | Substrate(s) | Product(s) | Key Observation | Reference(s) |

|---|---|---|---|---|

| Rhodococcus opacus 1cp (ClcA2) | 3-Fluorocatechol | 2-Fluoromuconate | The enzyme readily converts the substrate. researchgate.net | researchgate.netnih.gov |

| Sphingomonas sp. HB-1 | 3-Fluorobenzoate | 3-Fluorocatechol, this compound | This compound is an identified intermediate in the degradation pathway. oup.comoup.com | oup.comoup.com |

| Pseudomonas putida MC2 (CatA) | Fluorinated precursors | 3-Fluorocatechol | The enzyme is involved in the pathway but can be inhibited by the product. | |

| Rhizobiales strain F11 | Catechol, 4-Fluorocatechol (B1207897) | cis,cis-Muconic acid, 3-Fluoro-cis,cis-muconate | Enzyme activity is strongly inhibited by 3-fluorocatechol. asm.org | asm.org |

The precursor for this compound formation, 3-fluorocatechol, is often generated from the metabolism of fluorinated benzoates by benzoate (B1203000) dioxygenases. genome.jp These multicomponent enzyme systems initiate the degradation of aromatic acids by incorporating two atoms of oxygen into the aromatic ring.

The degradation of 2-fluorobenzoate (B1215865) can proceed via two main routes. In some organisms, like Pseudomonas putida CLB 250 and Burkholderia cepacia 2CBS, a 2-halobenzoate 1,2-dioxygenase attacks the substrate, leading to the elimination of the fluoride (B91410) ion and the formation of catechol. genome.jpnih.govd-nb.info This pathway avoids the formation of toxic fluorinated intermediates. However, in other strains, the dioxygenation of 2-fluorobenzoate can result in the formation of 3-fluorocatechol, which then enters the ortho-cleavage pathway to form this compound. oup.comacs.org

The metabolism of 3-fluorobenzoate by organisms like Sphingomonas sp. HB-1 involves a dioxygenase that hydroxylates the ring to produce fluorinated dihydroxybenzoate intermediates, which are then converted to 3-fluorocatechol and subsequently this compound. oup.comoup.comresearchgate.netresearchgate.net The regioselectivity of the initial dioxygenase attack is critical; an attack at the 1,6-position is productive, leading to downstream metabolism, whereas an attack at the 1,2-position can lead to the accumulation of inhibitory intermediates. oup.comoup.com

Enzymatic Conversion and Further Metabolism of this compound

Once formed, this compound is a substrate for subsequent enzymatic reactions, primarily cycloisomerization, which converts the linear diacid into a cyclic lactone structure. This step is crucial for preparing the molecule for dehalogenation and entry into central metabolic pathways.

The cycloisomerization of muconic acids is catalyzed by muconate cycloisomerases. In the context of halogenated compounds, specialized chloromuconate cycloisomerases have evolved to handle these xenobiotic intermediates.

The role of chloromuconate cycloisomerase (EC 5.5.1.7) in the metabolism of this compound presents a case of enzyme specificity. wikipedia.org Research on Rhodococcus opacus 1cp demonstrated that its chloromuconate cycloisomerase, designated ClcB2, successfully catalyzes the cycloisomerization of 2-fluoromuconate. nih.gov This was a significant finding, as it established a complete enzymatic pathway for the conversion of 3-fluorocatechol to a defluorinated product in this organism. researchgate.netnih.gov

Conversely, studies with Diaphorobacter sp. strain JS3051 have shown that its chloromuconate cycloisomerase, DccB, is unable to catalyze the lactonization of this compound. sjtu.edu.cnasm.org In this organism, while other halogenated muconic acids (chloro- and bromo-substituted) are readily converted, this compound acts as a dead-end product. asm.orgasm.org This inability to process the fluorinated intermediate is cited as a potential reason why strain JS3051 cannot grow on 3-fluoronitrobenzene, which would be metabolized via 3-fluorocatechol and this compound. asm.org These contrasting findings highlight that the ability to process fluorinated intermediates is not universal among homologous enzymes and depends on the specific adaptations of the enzyme's active site.

Table 2: Activity of Chloromuconate Cycloisomerase Homologs on this compound

| Enzyme/Organism | Substrate | Activity Observed | Outcome | Reference(s) |

|---|---|---|---|---|

| ClcB2 / Rhodococcus opacus 1cp | 2-Fluoromuconate | Yes | Conversion to 5-Fluoromuconolactone (B1260900). nih.gov | researchgate.netnih.gov |

In organisms capable of metabolizing this compound, the product of the cycloisomerization reaction is 5-fluoromuconolactone. researchgate.netnih.gov This conversion is catalyzed by the aforementioned chloromuconate cycloisomerase (ClcB2) in Rhodococcus opacus 1cp. nih.gov The formation of 5-fluoromuconolactone is a key step that positions the fluorine atom for subsequent enzymatic removal. Following its formation, 5-fluoromuconolactone can be dehalogenated by another enzyme, a chloromuconolactone dehalogenase (ClcF), to yield cis-dienelactone (B1242186), a common intermediate that can be channeled into the 3-oxoadipate (B1233008) pathway for complete mineralization. nih.gov

Dehalogenation Pathways from Fluoromuconolactones

In the microbial degradation pathway of certain fluorinated aromatic compounds, this compound is an key intermediate. Research on Rhodococcus opacus 1CP has shown that this compound undergoes cycloisomerization to form 5-fluoromuconolactone. nih.gov This reaction is catalyzed by the enzyme chloromuconate cycloisomerase (ClcB2). nih.govasm.org The resulting 5-fluoromuconolactone is a relatively stable compound at neutral pH. nih.gov The critical step of dehalogenation occurs subsequently, converting the fluorinated lactone into a non-halogenated intermediate, which can then enter central metabolic pathways. nih.govasm.org This enzymatic sequence highlights a specialized route for handling fluorinated intermediates in microbial systems. nih.gov

The dehalogenation of 5-fluoromuconolactone is catalyzed by a specific enzyme, chloromuconolactone dehalogenase (ClcF). nih.govcnjournals.comsigmaaldrich.com In Rhodococcus opacus 1CP, ClcF plays a unique and essential role. asm.orgnih.gov Unlike in some other bacterial pathways where a single enzyme performs both cycloisomerization and dehalogenation, the pathway in R. opacus 1CP separates these functions. asm.org The chloromuconate cycloisomerase (ClcB2) in this organism is incapable of dechlorinating the stable 5-chloromuconolactone (B1176566) intermediate, necessitating the recruitment of ClcF to perform this vital step. nih.gov

ClcF is highly specialized for its dehalogenating function. nih.gov While it shares high sequence similarity with muconolactone (B1205914) isomerases, it has evolved to be a potent dehalogenase. nih.govresearcher.life This specialization is evident in its substrate preference; ClcF efficiently catalyzes the dehalogenation of 5-halomuconolactones but is almost completely unable to convert its ancestral substrate, (+)-muconolactone. nih.govasm.orgnih.gov Mutational analyses have identified key amino acid residues, such as E27, Y50, and N52, as critical for substrate binding and the catalytic mechanism, which involves proton abstraction. nih.gov This functional divergence underscores an evolutionary adaptation to efficiently process halogenated intermediates. asm.org

The enzymatic action of Chloromuconolactone Dehalogenase (ClcF) on 5-fluoromuconolactone results in the specific formation of cis-dienelactone. nih.govnih.gov The identity of this product has been confirmed through high-performance liquid chromatography (HPLC) analysis. nih.gov The stereospecificity of this reaction is a noteworthy feature of the ClcF enzyme.

This is distinct from the dehalogenation reactions catalyzed by other enzymes, such as the chloromuconate cycloisomerase (ClcB) from Pseudomonas sp. strain B13, which converts 5-chloromuconolactone into trans-dienelactone. nih.gov The formation of the cis-isomer by ClcF, however, is similar to the reaction catalyzed by CatC from Cupriavidus necator JMP134 on 5-chloromuconolactones. nih.gov The exclusive production of cis-dienelactone from 5-chloromuconolactone is a key indicator of ClcF's high degree of specialization. nih.gov This product can then be further metabolized by dienelactone hydrolase, continuing its path toward the Krebs cycle. asm.org

Enzyme Specificity and Efficiency in Fluorinated Compound Metabolism

The metabolism of fluorinated organic compounds by microorganisms is often hindered by the unique properties of the carbon-fluorine (C-F) bond. annualreviews.org This bond is one of the strongest in organic chemistry, making enzymatic cleavage a significant challenge and a frequent bottleneck in degradation pathways. annualreviews.orgresearchgate.net While fluorine's size is similar to hydrogen, its high electronegativity can alter a molecule's chemical properties, affecting enzyme-substrate binding and metabolic stability. researchgate.net Consequently, enzymes that efficiently catalyze defluorination are relatively rare. ipp.pt

The efficiency of an enzyme is determined by its substrate affinity (often represented by the Michaelis constant, Km) and its maximum reaction rate (Vmax or kcat). For enzymes metabolizing fluorinated compounds, these parameters are heavily influenced by the presence and position of the fluorine atom.

In the case of the modified ortho-cleavage pathway in Rhodococcus opacus 1CP, the enzymes exhibit high substrate specificity. asm.org The chloromuconate cycloisomerase, ClcB2, demonstrates a defined substrate range. It effectively converts 2-fluoromuconate and 2-chloro-4-fluoromuconate but shows no activity towards similar compounds like cis,cis-muconate, 3-chloromuconate, or 2,4-dichloromuconate. researchgate.net This indicates a finely tuned active site that can accommodate a fluorine atom at a specific position.

Table 1. Substrate Specificity of Chloromuconate Cycloisomerase (ClcB2) from R. opacus 1CP

| Substrate | Conversion by ClcB2 | Product |

|---|---|---|

| 2-Fluoromuconate | Yes | 5-Fluoromuconolactone nih.gov |

| 2-Chloro-4-fluoromuconate | Yes | 2-Chloro-4-fluoromuconolactone nih.gov |

| cis,cis-Muconate | No | N/A researchgate.net |

| 3-Chloromuconate | No | N/A researchgate.net |

| 2,4-Dichloromuconate | No | N/A researchgate.net |

| 4-Chloro-2-fluoromuconate | No | N/A researchgate.net |

The chloromuconolactone dehalogenase, ClcF, also shows a high degree of specialization, reflected in its kinetic parameters. nih.gov A comparison of its catalytic efficiency (kcat/Km) for its target substrate, 5-chloromuconolactone, versus its ancestral substrate, muconolactone, reveals a significant specialization for the dehalogenation reaction. nih.gov This specialization ensures that the metabolic flux is efficiently channeled through the dehalogenation step.

Despite the existence of specialized enzymes, the microbial degradation of fluorinated compounds is often plagued by enzymatic limitations and metabolic bottlenecks. The high stability of the C-F bond means that many enzymes that act on chlorinated or brominated analogs are completely inactive towards their fluorinated counterparts. annualreviews.org

A common issue is the accumulation of toxic intermediates. For example, in some bacterial strains, the degradation of 3-fluorobenzoate can lead to the formation of 3-fluorocatechol, which is then converted to 2-fluoro-cis,cis-muconate. scribd.com However, the subsequent enzymatic steps may be slow or nonexistent, causing 2-fluoromuconate to accumulate as a dead-end metabolite and leading to toxicity from the buildup of its precursor, 3-fluorocatechol. scribd.comepa.gov In a study on Diaphorobacter sp. strain JS3051, this compound produced from 3-fluorocatechol was not a substrate for the subsequent enzyme in the pathway, effectively halting the degradation process at this stage. nih.gov

Furthermore, the wrong type of enzymatic attack can lead to "lethal synthesis," where a substrate is converted into a product that irreversibly inhibits an essential enzyme. scribd.com This highlights the delicate balance required for a successful degradation pathway and explains why productive metabolism of fluoroaromatics is not more widespread. The evolution of highly specific and efficient enzymes like ClcF represents a key solution to overcoming these formidable metabolic hurdles. asm.org

Biosynthesis and Metabolic Engineering Strategies for 2 Fluoromuconic Acid

Harnessing Native Enzymatic Machinery for 2-Fluoromuconic Acid Production

The biosynthesis of this compound often begins with the selection of a suitable microbial host possessing the foundational enzymatic pathways for aromatic compound degradation. nih.govresearchgate.net These native pathways, while not naturally evolved for fluorinated substrates, can be adapted and engineered for the desired biotransformation.

Engineering Pseudomonas putida for 2-Fluoro-cis,cis-Muconate (B1243259) Biosynthesis

Pseudomonas putida, a soil bacterium, is a well-established platform organism for metabolic engineering due to its robust metabolism and tolerance to various organic compounds. nih.govnih.gov Its native pathways for the assimilation of aromatic compounds, such as benzoate (B1203000), serve as an excellent starting point for producing 2-fluoro-cis,cis-muconate (2-FMA). nih.govresearchgate.net Researchers have successfully engineered P. putida to convert fluorinated benzoates into 2-FMA. nih.govresearchgate.net The process typically involves introducing a fluorinated precursor, like 3-fluorobenzoate (B1230327), which the bacterium's enzymes then act upon. nih.gov

Utilization of ben and cat Gene Clusters in Pathway Engineering

The core of the aromatic degradation pathway in P. putida is encoded by the ben and cat gene clusters. nih.govresearchgate.net The ben genes are responsible for the initial conversion of benzoate to catechol, while the cat genes handle the subsequent ring cleavage of catechol to form cis,cis-muconate. researchgate.net In the context of 2-FMA production, these gene clusters are harnessed to process fluorinated analogues.

The enzymes encoded by the ben cluster (benzoate dioxygenase and dihydrodiol benzoate dehydrogenase) convert 3-fluorobenzoate to 3-fluorocatechol (B141901). Subsequently, the catechol 1,2-dioxygenase, encoded by the catA gene, cleaves the aromatic ring of 3-fluorocatechol to yield 2-fluoro-cis,cis-muconate. nih.govgla.ac.uk However, the native regulatory systems and the differing efficiencies of these enzymes on fluorinated substrates can lead to metabolic imbalances. nih.gov

Combinatorial Pathway Balancing in Engineered Microbial Systems

Achieving high yields of 2-FMA requires more than just the presence of the necessary enzymes. The entire metabolic pathway must be finely tuned to ensure a smooth and efficient flow of intermediates, avoiding the accumulation of toxic compounds and maximizing the conversion of the initial substrate to the final product. nih.gov

Addressing Imbalanced Reactions and Intermediate Accumulation

In the case of 2-FMA production in P. putida, the reactions catalyzed by the native enzymatic machinery are often highly imbalanced when presented with fluorinated substrates. nih.gov This leads to the buildup of toxic intermediates and results in limited conversion of the starting material. nih.gov

Adjusting Metabolic Activities via Regulatory Patterns

To overcome the challenges of metabolic imbalance, researchers have employed a strategy known as combinatorial pathway balancing. nih.govgithub.io This approach involves systematically modifying the regulatory elements that control the expression of the key enzymes in the biosynthetic pathway. By disentangling the native regulatory patterns of the ben and cat gene clusters in response to fluorinated effector molecules, the metabolic activities can be precisely adjusted to favor the biosynthesis of 2-FMA. nih.gov

This fine-tuning can involve substituting native regulatory elements with synthetic ones to achieve the desired level of enzyme expression. nih.gov Through this combinatorial approach, engineered P. putida strains have been developed that can convert 3-fluorobenzoate to 2-FMA at the maximum theoretical yield, demonstrating the power of synthetic biology in optimizing biochemical production. nih.govresearchgate.net

Expanding the Diversity of Bio-Based Fluorinated Building Blocks

The successful biosynthesis of this compound serves as a blueprint for expanding the range of bio-based fluorinated building blocks. nih.gov These compounds are of significant interest due to the unique physicochemical properties that the inclusion of fluorine atoms can impart, making them valuable for applications in pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net

The strategies of harnessing and engineering native microbial pathways, combined with sophisticated techniques like combinatorial pathway balancing, can be applied to produce a wider variety of fluorinated molecules. nih.govresearchgate.net This opens the door to a more sustainable and environmentally friendly approach to producing complex fluorinated natural products and other valuable chemicals. nih.gov As research continues to advance, the catalytic potential of microbial biochemical pathways will be further unlocked, expanding the spectrum of fluorinated building blocks available for industrial applications. nih.gov

Challenges and Opportunities in Biotechnological Production of this compound

The biotechnological production of this compound, either as a final product or an intermediate, presents a unique set of challenges and opportunities rooted in the biochemistry of organofluorine metabolism.

Challenges:

Enzyme Specificity and Efficiency: A primary challenge is the specificity of the enzymes in the catabolic pathway. While some dioxygenases can cleave 3-fluorocatechol, the subsequent enzyme, muconate cycloisomerase, is often unable to process the resulting this compound. nih.gov In Diaphorobacter sp. strain JS3051, the chloromuconate cycloisomerase DccB could not catalyze the lactonization of this compound, causing it to accumulate as a dead-end product. asm.org This enzymatic bottleneck prevents efficient conversion to downstream products and can lead to toxicity.

Metabolic Bottlenecks and Dead-End Products: The accumulation of this compound is a recurring issue in several wild-type organisms. oup.comoup.com This suggests that the natural evolutionary path for degrading common aromatics has not been optimized for fluorinated analogues, creating a significant hurdle for developing an efficient biocatalytic process.

Stability of the Carbon-Fluorine Bond: The inherent strength and stability of the C-F bond make enzymatic cleavage difficult. nih.gov While the production of this compound from fluorinated aromatics keeps the C-F bond intact, any further desired downstream processing that requires defluorination would face this significant energetic barrier.

Opportunities:

Bioremediation of Fluorinated Pollutants: The microbial pathways that produce this compound are central to the degradation of persistent environmental pollutants like fluorobenzoates and fluorophenols. ucd.ieresearchgate.net Understanding and engineering these pathways offers a significant opportunity to develop robust microorganisms for the bioremediation of sites contaminated with organofluorine compounds.

Platform for Fluorinated Chemicals: Muconic acid is a valuable platform chemical for producing polymers like nylon and plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.org By analogy, this compound could serve as a novel, fluorinated platform chemical for synthesizing performance-advantaged polymers and other specialty chemicals, including pharmaceuticals and agrochemicals. ontosight.ai

Metabolic Engineering and Enzyme Discovery: The challenges in the pathway highlight clear targets for metabolic engineering and directed evolution. The enzymes involved, particularly dioxygenases and cycloisomerases, represent a "palette for metabolic engineering". researchgate.net There is a substantial opportunity to discover new enzymes or engineer existing ones to improve their activity and specificity towards fluorinated substrates, thereby overcoming metabolic bottlenecks.

Development of Novel Biocatalytic Routes: The study of this compound biosynthesis provides insights into novel biocatalytic reactions. The conversion of 2-fluoromuconate to cis-dienelactone (B1242186) in R. opacus 1cp demonstrates a complete enzymatic route for dehalogenation post-ring cleavage. nih.gov This provides a blueprint for designing novel synthetic biology pathways for the production of valuable chemicals from fluorinated feedstocks.

Table 2: Summary of Challenges and Opportunities

| Feature | Challenge | Opportunity |

| Enzymology | Low specificity/activity of native enzymes (e.g., muconate cycloisomerase) for fluorinated intermediates. asm.orgnih.gov | Target for protein engineering and directed evolution to create efficient biocatalysts. researchgate.net |

| Metabolism | Accumulation of this compound as a dead-end metabolite, causing bottlenecks. oup.comoup.com | Engineered pathways can be designed for complete degradation of pollutants or production of valuable chemicals. nih.govucd.ie |

| Application | Toxicity of fluorinated precursors and intermediates to microbial hosts. researchgate.net | Development of robust microbial strains for bioremediation of organofluorine contaminants. researchgate.net |

| Chemistry | High stability of the C-F bond makes defluorination difficult. nih.gov | Potential to use this compound as a novel fluorinated platform chemical for advanced materials. ontosight.ai |

Analytical Methodologies for the Characterization and Detection of 2 Fluoromuconic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorometabolite Analysis

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of fluorometabolites in complex biological mixtures. researchgate.net Because naturally occurring organofluorine compounds are rare, fluorine-19 (¹⁹F) NMR is particularly effective for their detection. researchgate.net

¹⁹F NMR spectroscopy is a primary analytical tool for monitoring the metabolism of fluorinated compounds. researchgate.netoup.comoup.com It is highly effective for observing the appearance of fluorinated intermediates, such as 2-fluoromuconic acid, directly in crude culture supernatants from biodegradation studies. oup.comoup.comnih.govresearchgate.net This technique allows for the real-time tracking of fluorometabolite formation and degradation without extensive sample purification. researchgate.net The relative concentrations of different fluorometabolites can be determined from the ¹⁹F NMR spectra. researchgate.net Its application has been crucial in defining the steps involved in the biodegradation of compounds like 2-fluorobiphenyl (B19388) and 3-fluorobenzoate (B1230327), where this compound is an identified catabolite. oup.comoup.comnih.gov

In ¹⁹F NMR spectra, this compound exhibits a characteristic signal that allows for its unambiguous identification. The chemical shift (δ) and coupling constants (J) are key parameters for its characterization. Structural information can be readily ascertained from these chemical shifts and splitting patterns. researchgate.net The signal for this compound typically appears as a doublet due to coupling with an adjacent proton. oup.comoup.comoup.com

| Reported Chemical Shift (δ) | Splitting Pattern | Coupling Constant (J) | Reference Context |

|---|---|---|---|

| -107.5 ppm | Doublet | ³JF–H = 21.8 Hz | Observed in culture supernatant of Pseudomonas pseudoalcaligenes KF707 grown on 2-fluorobiphenyl. oup.comoup.com |

| -107.7 ppm | Doublet | J = 21.6 Hz | Observed in culture supernatant of Sphingomonas sp. HB-1 grown on 2-fluorobenzoate (B1215865). oup.com |

| -111.8 ppm | Not specified | Not specified | Identified as the ring-cleavage product of 3-fluorocatechol (B141901) by catechol 1,2-dioxygenase. researchgate.net |

Mass Spectrometry (MS) for Metabolite Profiling

Mass spectrometry, often coupled with a chromatographic separation technique, is a highly sensitive method for identifying and quantifying metabolites in a biological sample.

GC-MS is frequently used to confirm the identity of fluorinated metabolites detected by ¹⁹F NMR. oup.com It is particularly useful for analyzing complex mixtures from culture supernatants following microbial degradation experiments. oup.comasm.org In the context of this compound, GC-MS is primarily applied to detect its precursors and other related metabolites. For instance, it has been used to confirm the presence of 2-fluorobenzoate and fluorosubstituted dihydrodihydroxybenzoates in bacterial cultures. oup.comoup.com The technique involves separating volatile compounds in a gas chromatograph before they are ionized and detected by a mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation patterns.

Many metabolites, including carboxylic acids like this compound, are not sufficiently volatile for direct GC-MS analysis. Therefore, a chemical derivatization step is required to increase their volatility. Common derivatization methods include esterification or silylation.

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic acids from biological samples, including culture supernatants from microbial degradation studies. It is frequently used to separate and quantify fluorinated metabolites like this compound. asm.orgasm.org The method's effectiveness relies on the selection of an appropriate stationary phase (column) and mobile phase to achieve resolution from other similar compounds in the matrix.

Reverse-phase columns, particularly C18, are commonly used for the separation of muconic acid and its derivatives. nih.gov The mobile phase typically consists of an aqueous solution with an organic modifier, such as methanol (B129727) or acetonitrile, and an acid, like formic or acetic acid, to ensure the analytes are in their protonated form, which enhances retention on the nonpolar stationary phase. nrel.govsielc.com

Detection is most often accomplished using a UV detector, as the conjugated double bond system in the muconic acid structure results in strong UV absorbance. nih.gov For muconic acids, the detection wavelength is typically set between 260 and 265 nm. nih.govoup.com While specific methods optimized for this compound are not always detailed, the principles are derived from established methods for similar analytes. For instance, a method developed for urinary trans,trans-muconic acid utilized a C18 column with a sodium acetate/methanol mobile phase and UV detection at 265 nm. nih.gov Another HPLC method for trans,trans-muconic acid used a mobile phase of acetic acid/tetrahydrofuran/methanol/water (1:2:10:87, v/v) with UV detection at 264 nm. Such methods provide a foundation for developing and validating a precise analytical procedure for this compound.

Table 1: Example HPLC Conditions for Muconic Acid and Related Compounds

| Analyte | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| trans,trans-Muconic Acid | C18 Reverse Phase | Sodium acetate/methanol | UV at 265 nm | nih.gov |

| trans,trans-Muconic Acid | ODS (2) (C18) | Acetic acid/tetrahydrofuran/methanol/water (1:2:10:87 v/v) | UV at 264 nm | |

| Fluorophenylacetic Acid Isomers | Primsep SB (Reverse-phase) | Acetonitrile and water with formic or acetic acid buffer | UV at 264 nm | sielc.com |

| cis,cis- & cis,trans-Muconic Acid | Reverse Phase Analytical Column | Water:methanol:formic acid (80:20:0.16, v/v/v) | Diode Array Detector (DAD) | nrel.govprotocols.io |

Spectrophotometric Assays for Enzyme Activity Monitoring

Spectrophotometric assays are fundamental for monitoring enzyme activity in real-time by measuring changes in light absorbance as a reaction proceeds. creative-enzymes.com These assays are crucial for characterizing the enzymes involved in the biotransformation of fluorinated compounds and for understanding the metabolic fate of intermediates like this compound.

An enzyme's activity can be determined by tracking the depletion of a substrate or the formation of a product that absorbs light at a specific wavelength. creative-enzymes.com In the context of this compound, these assays are used to monitor both its synthesis from precursors and its subsequent (or attempted) enzymatic conversion.

A key reaction leading to the formation of this compound is the ortho-cleavage of 3-fluorocatechol, a reaction catalyzed by catechol 1,2-dioxygenase. asm.org The activity of this enzyme can be monitored by observing the increase in absorbance corresponding to the formation of this compound. asm.org The molar extinction coefficient for this compound has been determined to be 14,900 M⁻¹cm⁻¹. asm.org

Conversely, spectrophotometric assays are also employed to study the enzymes that act upon muconates, such as muconate cycloisomerases. These studies have been pivotal in revealing why this compound is often a "dead-end" metabolite in certain microorganisms. nih.gov For example, the activity of chloromuconate cycloisomerase (ClcB2) from Rhodococcus opacus can be monitored by the decrease in absorbance of its substrate at 260 nm. nih.gov However, research has shown that many (chloro)muconate lactonizing enzymes are not active with 2-fluoromuconate as a substrate. nih.gov Similarly, the chloromuconate cycloisomerase (DccB) from Diaphorobacter sp. strain JS3051 did not show activity towards this compound, even though it could process other halogenated muconic acids. asm.org

Table 2: Spectrophotometric Data for Enzymes Related to this compound Metabolism

| Enzyme | Reaction Monitored | Wavelength | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Finding | Reference |

|---|---|---|---|---|---|

| Catechol 1,2-dioxygenase | Formation of 2-fluoromuconate from 3-fluorocatechol | Not specified, but product absorbs | 14,900 (for this compound) | Enzyme converts 3-fluorocatechol to 2-fluoromuconate. | asm.orgasm.org |

| Chlorocatechol 1,2-dioxygenase (ClcA2) | Formation of muconate from catechol | 260 nm | 16,800 | Used as a reference reaction. | nih.gov |

| Chloromuconate cycloisomerase (ClcB2) | Decrease of 2-chloromuconate | 260 nm | 17,100 | Enzyme is not active with 2-fluoromuconate. | nih.gov |

| Chloromuconate cycloisomerase (DccB) | Conversion of halogenated muconic acids | Not specified | 14,900 (for this compound) | This compound was not a substrate for this enzyme. | asm.org |

Environmental Aspects and Fate of 2 Fluoromuconic Acid

Role of 2-Fluoromuconic Acid in the Environmental Cycle of Organofluorines

This compound is a significant intermediate in the microbial breakdown of various fluorinated aromatic compounds, which are introduced into the environment through industrial, agricultural, and pharmaceutical activities. ontosight.airesearchgate.netucd.ie Its formation is a key step in the environmental cycling of these persistent organofluorine pollutants. Microorganisms utilize common metabolic pathways to degrade these synthetic compounds, often leading to the generation of fluorinated intermediates like this compound. researchgate.netnih.gov

The process typically begins with the microbial oxidation of fluoroaromatic compounds such as fluorobenzoates or fluorophenols. researchgate.net For instance, bacteria can metabolize monofluorinated aromatic compounds via oxygenase enzymes, which convert them into fluorocatechols. researchgate.net Depending on the position of the fluorine atom on the aromatic ring, these fluorocatechols undergo further enzymatic action. Specifically, the intradiol (ortho) cleavage of 3-fluorocatechol (B141901) by catechol 1,2-dioxygenase results in the formation of this compound. nih.govoup.comresearchgate.net

This metabolic transformation is significant because while the parent organofluorine compound is altered, the resulting this compound often represents a metabolic bottleneck. It can be a "dead-end" metabolite, resisting further degradation and accumulating in the environment. researchgate.netucd.ie Therefore, this compound plays a dual role in the environment: it is a product of the partial biodegradation of certain organofluorine pollutants, but it can also contribute to the pool of persistent fluorinated organic compounds. ontosight.airesearchgate.net

The degradation pathway of 3-fluorobenzoate (B1230327) by Sphingomonas sp. HB-1 illustrates this cycle. The bacterium hydroxylates 3-fluorobenzoate to form 3-fluorocatechol, which is then cleaved to produce this compound. nih.govoup.com Similarly, the degradation of 2-fluorobiphenyl (B19388) by Pseudomonas pseudoalcaligenes KF707 involves the formation of 2-fluorobenzoate (B1215865), which is subsequently transformed into this compound. oup.comnih.gov

Accumulation of this compound in Microbial Cultures and Environmental Contexts

The accumulation of this compound has been observed in various laboratory studies involving pure and mixed microbial cultures tasked with degrading fluorinated aromatic compounds. This accumulation often occurs because the enzymes required to further metabolize this compound are either absent, inhibited, or have low activity towards this fluorinated substrate. ucd.ieoup.com

In several bacterial strains, this compound is detected as a significant, and sometimes final, product of fluorinated xenobiotic metabolism. For example, when Sphingomonas sp. HB-1 is grown on 2-fluorobenzoate or 3-fluorobenzoate, this compound accumulates in the culture medium. nih.govoup.com Likewise, Pseudomonas species have been shown to produce this compound from 2-fluorobenzoic acid. epa.govscribd.com

The biphenyl-degrading bacterium Pseudomonas pseudoalcaligenes KF707 provides another clear example. When grown on 2-fluorobiphenyl, this strain produces both 2-fluorobenzoate and this compound as observable metabolites. oup.comnih.govsigmaaldrich.com The presence of this compound in these cultures suggests that while the initial steps of the degradation pathway are active, the subsequent steps required for complete mineralization are blocked, leading to its accumulation. ucd.ieoup.com

The following table summarizes findings from studies where this compound accumulation was observed:

| Microorganism | Initial Substrate | Observed Metabolites | Reference |

|---|---|---|---|

| Pseudomonas pseudoalcaligenes KF707 | 2-Fluorobiphenyl | 2-Fluorobenzoate, this compound | oup.comnih.gov |

| Sphingomonas sp. HB-1 | 2-Fluorobenzoate | This compound, Fluoride (B91410) | oup.com |

| Sphingomonas sp. HB-1 | 3-Fluorobenzoate | 3-Fluorocatechol, this compound, Fluoride | nih.govoup.com |

| Pseudomonas sp. | 2-Fluorobenzoic acid | 3-Fluorocatechol, this compound, Fluoride | epa.govscribd.com |

Pathways Leading to Fluoride Release from Fluorinated Compounds

The cleavage of the highly stable carbon-fluorine (C-F) bond, known as defluorination, is a critical step for the complete bioremediation of organofluorine compounds. Microorganisms have evolved several strategies to achieve this. Defluorination can occur either through the action of specific enzymes or as a result of spontaneous chemical elimination from an unstable metabolic intermediate. researchgate.netnih.govacs.org

Two primary scenarios for fluoride release during the breakdown of fluoroaromatic compounds are:

Spontaneous Elimination: In some metabolic pathways, enzymatic action creates an unstable intermediate where the fluorine atom is attached to a carbon atom that also bears a hydroxyl group (a gem-halohydrin). This configuration is inherently unstable and can lead to the spontaneous elimination of a fluoride ion (F⁻). researchgate.netacs.org For example, the initial dioxygenation of 2-fluorobenzoate at the C-1 and C-2 positions can result in the formation of an unstable intermediate that spontaneously releases fluoride to form catechol. ucd.ie

Enzymatic Defluorination: Specific enzymes, known as dehalogenases, can directly catalyze the cleavage of the C-F bond. nih.gov The most well-studied is fluoroacetate (B1212596) dehalogenase, which hydrolyzes fluoroacetate into glycolate (B3277807) and fluoride ion. nih.govacs.org While this enzyme is specific to aliphatic compounds, other oxygenases and hydroxylases can initiate reactions that lead to defluorination in aromatic compounds. For instance, some phenol (B47542) hydroxylases can catalyze the oxidative defluorination of certain fluorophenols. nih.govresearchgate.net

In the context of pathways that can also produce this compound, the initial enzymatic attack on the fluorinated aromatic ring is crucial. The regioselectivity of the initial dioxygenase determines the fate of the fluorine atom. As seen with 2-fluorobenzoate and 3-fluorobenzoate, one pathway can lead to fluoride release, while another leads to the formation of a stable fluorinated intermediate like 3-fluorocatechol, which is then converted to the dead-end metabolite this compound. ucd.ieoup.com Therefore, complete mineralization and fluoride release often depend on whether the microbial enzymatic machinery can bypass the formation of such stable, dead-end products. oup.comnih.gov

Implications of Dead-End Metabolites in Environmental Bioremediation

The formation of dead-end metabolites, such as this compound, has significant implications for the bioremediation of sites contaminated with organofluorine compounds. researchgate.netresearchgate.net A dead-end metabolite is a compound formed during a metabolic pathway that cannot be further broken down by the organism's existing enzymatic systems. researchgate.netucd.ie

The key implications include:

Incomplete Remediation: The primary goal of bioremediation is the complete mineralization of a pollutant into harmless substances like carbon dioxide, water, and inorganic ions (in this case, fluoride). oup.comnih.gov The accumulation of a dead-end metabolite means that the parent pollutant has only been biotransformed, not fully degraded. researchgate.netnih.gov The carbon skeleton of the original contaminant persists in the environment, albeit in a different chemical form.

Potential Toxicity: The accumulated dead-end metabolite may itself be toxic to microorganisms or other organisms in the ecosystem. ontosight.airesearchgate.net For example, the accumulation of intermediates like 3-fluorocatechol during the degradation of 3-fluorobenzoate can be toxic to the degrading bacteria themselves. nih.govoup.com While the specific toxicity of this compound requires further study, its persistence raises concerns about potential long-term environmental impacts. ontosight.ai

The case of this compound serves as a clear example of this challenge. Its formation from various fluorinated pollutants like fluorobenzoates and fluorobiphenyls demonstrates that while microorganisms can initiate the degradation process, the pathway is often incomplete. ucd.ienih.govoup.com This highlights the need for microbial consortia with a broader range of enzymatic capabilities or for bioaugmentation with strains specifically engineered to degrade these recalcitrant intermediates to achieve effective and complete bioremediation of organofluorine-contaminated environments. researchgate.net

Comparative Biochemical Studies of 2 Fluoromuconic Acid with Analogues

Comparison with Non-Fluorinated cis,cis-Muconic Acid Metabolism

The metabolism of cis,cis-muconic acid is a central and productive step in the aerobic degradation pathway of common aromatic compounds like benzene, phenol (B47542), and catechol. hmdb.cancl.ac.uk Following the ortho-cleavage of the catechol ring by catechol 1,2-dioxygenase, cis,cis-muconic acid is formed. This intermediate is then efficiently converted by the enzyme muconate cycloisomerase into muconolactone (B1205914). This lactone is further metabolized, ultimately entering central metabolic cycles like the Krebs cycle, thereby allowing the organism to utilize the original aromatic compound as a source of carbon and energy.

In stark contrast, the introduction of a fluorine atom at the C-2 position dramatically alters this metabolic flow. While 2-fluoromuconic acid is formed from the corresponding 3-fluorocatechol (B141901) by catechol 1,2-dioxygenase, the subsequent step is often blocked. oup.comnih.gov Muconate cycloisomerases from various microorganisms, which readily act on the non-fluorinated parent compound, show little to no activity towards 2-fluoro-cis,cis-muconic acid. nih.govnih.govsjtu.edu.cn This enzymatic recalcitrance leads to the accumulation of this compound as a "dead-end" metabolite in the culture medium. nih.govoup.comoup.com This metabolic stalling prevents the complete mineralization of the parent fluorinated aromatic compound and highlights the disruptive effect of the fluorine substituent on this critical enzymatic step.

Contrasting Degradation and Transformation with Chlorinated Muconic Acids

The comparison between fluorinated and chlorinated muconic acids reveals further subtleties in how halogenation impacts biodegradation. While both are xenobiotics, their fates within microbial catabolic pathways differ significantly, largely due to enzymatic specificities and the chemical properties imparted by the respective halogens.

Differential Substrate Specificities of Key Enzymes

The enzymes responsible for processing muconic acids exhibit distinct preferences and efficiencies when faced with fluorinated versus chlorinated substrates. A key enzyme in this process is muconate cycloisomerase and its specialized counterpart, chloromuconate cycloisomerase.

Muconate Cycloisomerase: Standard muconate cycloisomerases from bacteria like Pseudomonas putida are highly specific for cis,cis-muconic acid and some methylated versions. nih.gov They show no significant turnover for 2-fluoro-, 2-chloro-, or 3-chloro-cis,cis-muconate. nih.gov

Chloromuconate Cycloisomerase: This enzyme class has evolved to handle chlorinated substrates. For instance, the chloromuconate cycloisomerase (DccB) from Diaphorobacter sp. strain JS3051 can process 3-chloromuconic acid and 3-bromomuconic acid. nih.govsjtu.edu.cn However, even this adapted enzyme is completely inactive towards this compound. nih.govsjtu.edu.cnasm.org This indicates that the presence of a fluorine atom at the C-2 position presents a unique challenge that even enzymes adapted for larger halogens cannot overcome.

The preceding enzymatic step, catechol cleavage, also shows differential specificity. The chlorocatechol 1,2-dioxygenase (DccA) from Diaphorobacter sp. strain JS3051 displays a clear preference for chloro- and bromocatechols over their fluorinated counterparts, as evidenced by significantly higher catalytic efficiencies (Kcat/Km). sjtu.edu.cnasm.org

| Substrate | Kcat/Km (mM-1 min-1) |

|---|---|

| 4-Chlorocatechol | 25.2 |

| 4-Bromocatechol | 21.5 |

| 3-Chlorocatechol | 5.2 |

| 4-Fluorocatechol (B1207897) | 0.7 |

| 3-Fluorocatechol | 0.6 |

This data clearly illustrates that the enzymes involved in this catabolic pathway are much less efficient at processing the fluorinated precursors to this compound, marking another bottleneck in the degradation pathway. asm.org

Stability Comparisons under Varying Environmental Conditions

The chemical stability of halogenated muconic acids also differs, particularly in response to pH. While 3-substituted cis,cis-muconic acids (including 3-chloro and 3-fluoro) readily undergo spontaneous cycloisomerization in slightly acidic solutions (pH 4-5), the 2-substituted analogues are notably more stable. nih.govresearchgate.netscribd.com Both 2-chloro- and 2-fluoro-cis,cis-muconic acid are stable under these conditions and can be isolated as crystalline compounds. nih.gov Isomerization to the cis,trans-form for these 2-halo-muconic acids only occurs under more forcing conditions, such as in highly acidic solution (pH 1) and with heating. nih.gov This enhanced stability of this compound, compared to its 3-substituted cousins, means it is less likely to be transformed abiotically in the environment, further contributing to its persistence once formed.

| Compound | Stability at pH 4-5 | Stability at pH 6 |

|---|---|---|

| 3-Chloro-cis,cis-muconic acid | Unstable (readily cycloisomerizes) | - |

| 3-Fluoro-cis,cis-muconic acid | Unstable (readily cycloisomerizes) | - |

| 2-Chloro-cis,cis-muconic acid | Stable | Stable |

| 2-Fluoro-cis,cis-muconic acid | Stable | Stable |

Structural and Mechanistic Similarities and Differences in Halogenated Aromatic Catabolism

The catabolism of halogenated aromatic compounds, whether fluorinated or chlorinated, generally proceeds through a common strategy of initial enzymatic attack to destabilize the aromatic ring, followed by ring cleavage. researchgate.netnih.gov In aerobic pathways, this is typically initiated by dioxygenase enzymes that hydroxylate the ring, forming a substituted catechol. This catechol is then cleaved, often via an ortho-cleavage pathway, to yield the corresponding halogenated muconic acid. researchgate.net

Here, the pathways diverge based on the nature and position of the halogen. For many chlorinated and brominated compounds, specialized enzymes have evolved to handle the subsequent intermediates, often eliminating the halide and channeling the carbon skeleton into central metabolism. researchgate.net For example, 2-chloromuconic acid can be enzymatically cycloisomerized by some systems. nih.gov

However, the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—often lead to a different outcome. researchgate.net Enzymes that successfully process chloro- or bromo-aromatics are not necessarily active with fluoroaromatics. researchgate.net The formation of this compound is a prime example of this divergence. While the initial dioxygenation and ring-cleavage steps are mechanistically similar to those for chlorinated analogues, the pathway halts at the fluorinated muconic acid stage. oup.comnih.gov This metabolic block underscores a key difference: while the catabolic machinery for some chlorinated aromatics is complete, the pathway for aromatics leading to this compound appears to be an evolutionary cul-de-sac in many microorganisms, resulting in incomplete degradation. oup.comoup.com

Future Research Directions and Unexplored Avenues

Elucidating Novel Enzymatic Activities for 2-Fluoromuconic Acid Turnover

The bioproduction of this compound (2-FMA) from 3-fluorobenzoate (B1230327) in engineered Pseudomonas putida has been established, proceeding via the ortho-cleavage pathway. However, a significant bottleneck exists in its subsequent metabolism. 2-FMA has been identified as a dead-end product because it acts as an inhibitor of muconate cycloisomerase (encoded by the catB gene), the enzyme responsible for the next step in the catechol branch of the β-ketoadipate pathway. This inhibition prevents the engineered host from further degrading the compound, limiting its use to accumulation-based processes.

Future research must prioritize the discovery or engineering of enzymes capable of efficiently processing 2-FMA. Key avenues of investigation include:

Screening for Novel Cycloisomerases: A targeted search for muconate cycloisomerases from diverse microbial sources, particularly from environments contaminated with halogenated compounds, could identify variants with inherent activity towards 2-FMA. Studies on chloromuconate cycloisomerases, which handle substituted muconates, provide a precedent for this approach.

Directed Evolution: Laboratory evolution of known muconate cycloisomerases, such as CatB from P. putida, presents a powerful strategy. By introducing random mutations and applying selective pressure, variants that can overcome the inhibitory effect of the fluorine substituent at the C2 position could be isolated.

Exploring Alternative Turnover Mechanisms: Research should not be limited to cycloisomerization. Investigating other enzymatic reactions, such as reductive defluorination or alternative ring-opening strategies, could reveal entirely new pathways for 2-FMA turnover. Enzymes involved in the degradation of other organofluorine compounds, like fluoroacetate (B1212596) dehalogenases or certain monooxygenases, could be explored for promiscuous activity on 2-FMA or its derivatives.

Advanced Metabolic Engineering for Enhanced Bioproduction or Biodegradation

Metabolic engineering has been instrumental in the successful bioproduction of 2-FMA. The key has been balancing the expression of the upstream (ben operon) and downstream (cat operon) pathway modules in P. putida to mitigate the toxicity of intermediates like 3-fluorocatechol (B141901). Future work can build upon this foundation to create more robust and efficient microbial cell factories for both synthesis and degradation.

For enhanced bioproduction:

Dynamic Regulatory Control: Implementing dynamic control systems, where gene expression is responsive to metabolite concentrations, could further optimize the pathway. This would allow the cell to maintain optimal enzyme ratios throughout the fermentation process, minimizing intermediate toxicity and maximizing the final titer of 2-FMA.

Host Strain Optimization: While P. putida is a robust host, exploring other microorganisms with higher tolerance to fluorinated aromatics or with native pathways more amenable to fluorinated substrate conversion could lead to improved processes.

For enabling biodegradation:

Overcoming Fluoride (B91410) Toxicity: A primary challenge in the biodegradation of any organofluorine compound is the toxicity of the released fluoride ion. Future engineering efforts for 2-FMA degradation must incorporate strategies to enhance fluoride tolerance. This can be achieved through adaptive laboratory evolution or by engineering fluoride export systems.

Pathway Assembly for Mineralization: A complete biodegradation pathway would require the engineered expression of an enzyme that can convert 2-FMA (as discussed in 8.1) and subsequent enzymes to channel the product into central metabolism. This involves assembling a multi-step heterologous pathway and ensuring its efficient operation within the host. Strategies could be adapted from the metabolic activation principles used by microbes to degrade other recalcitrant compounds.

Theoretical Computational Approaches to Fluorine Substituent Effects

The fluorine atom possesses unique electronic properties, including high electronegativity and the ability to form strong bonds, which significantly influence a molecule's reactivity. Theoretical computational methods are powerful tools for dissecting these effects at a quantum mechanical level, providing insights that are often inaccessible through experimental means alone.

Future computational research should be directed towards:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be used to model the enzymatic reaction of catechol 1,2-dioxygenase with 3-fluorocatechol. This would help clarify how the fluorine atom affects the electronic structure of the substrate and the energy barriers of the reaction pathway, explaining observed changes in reaction rates.

Molecular Docking and Dynamics: Simulating the binding of 2-FMA to the active site of muconate cycloisomerase can help generate hypotheses about the specific interactions that lead to inhibition. Molecular dynamics simulations can further explore the stability of the enzyme-inhibitor complex over time.

Understanding C-F Bond Cleavage: Should enzymes capable of defluorinating 2-FMA or its metabolites be discovered, computational studies will be invaluable for elucidating the mechanism of C-F bond cleavage, which is notoriously difficult due to its high bond energy. DFT (Density Functional Theory) calculations can model transition states and reaction coordinates for proposed catalytic mechanisms.

Expanding the Scope of Microorganisms Capable of this compound Metabolism

The focus of 2-FMA research has been narrowly centered on Pseudomonas species, particularly P. putida and P. knackmussii. However, the vast metabolic diversity of the microbial world likely holds untapped potential for 2-FMA metabolism. The ability to degrade aromatic compounds is widespread across different bacterial and fungal genera.

Future research should aim to:

Isolate Novel Microbes: Enrichment cultures from environments contaminated with organofluorine compounds could lead to the isolation of new bacteria or fungi capable of mineralizing or transforming 2-FMA.

Screen Known Aromatic-Degraders: A systematic screening of known aromatic-degrading microorganisms for activity on 2-FMA could be a fruitful endeavor. This includes robust bacterial genera like Rhodococcus and Burkholderia as well as various fungal species, which often possess versatile oxidative enzymes. Fungi, for example, have been shown to employ different initial oxidation strategies for fluorinated toluenes compared to bacteria, highlighting their distinct metabolic capabilities.

Metagenomic Approaches: Mining metagenomic libraries from contaminated soils or industrial effluents for genes homologous to muconate cycloisomerases or dehalogenases could uncover novel enzymes with the desired activity on fluorinated substrates, bypassing the need for cultivation.

By pursuing these interconnected research avenues, the scientific community can move beyond the initial synthesis of this compound and establish a comprehensive understanding of its biochemistry, enabling the development of advanced biotechnological applications for both its production and remediation.

Q & A

Basic Research Questions